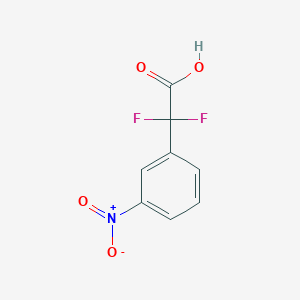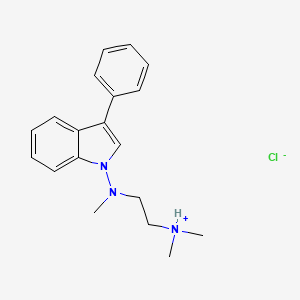
N,N,N'-Trimethyl-N'-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride: is a heterocyclic organic compound with the molecular formula C19H23N3·HCl and a molecular weight of 329.87 g/mol . This compound is known for its unique structure, which includes an indole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride typically involves the reaction of 3-phenylindole with N,N-dimethylethylenediamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products:
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride is used as a building block in the synthesis of various complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of indole-containing drugs .
Medicine: Its indole ring is a common motif in many biologically active compounds, making it a valuable scaffold for drug development .
Industry: In the industrial sector, N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities .
Comparison with Similar Compounds
- N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine dihydrochloride
- N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine sulfate
- N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine phosphate
Comparison: Compared to its similar compounds, N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride is unique due to its specific salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly suitable for certain applications where these properties are critical .
Properties
CAS No. |
57647-35-5 |
|---|---|
Molecular Formula |
C19H24ClN3 |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
dimethyl-[2-[methyl-(3-phenylindol-1-yl)amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C19H23N3.ClH/c1-20(2)13-14-21(3)22-15-18(16-9-5-4-6-10-16)17-11-7-8-12-19(17)22;/h4-12,15H,13-14H2,1-3H3;1H |
InChI Key |
LWSDQRSJVPCQRC-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCN(C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |
Related CAS |
60662-16-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


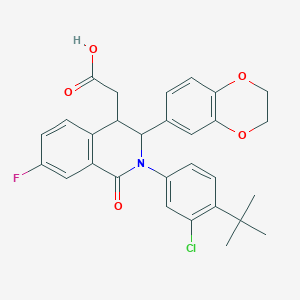
![3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12299410.png)
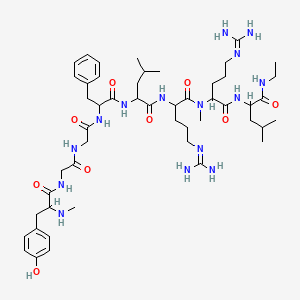
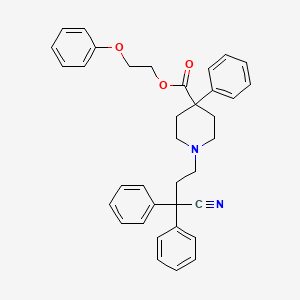
![benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate](/img/structure/B12299437.png)
![3-(7-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12299448.png)
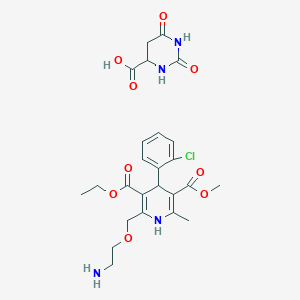
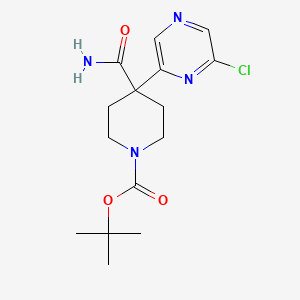
![Tert-butyl (trans-2-([11'-biphenyl]-4-yl)cyclopropyl)carbamate](/img/structure/B12299459.png)
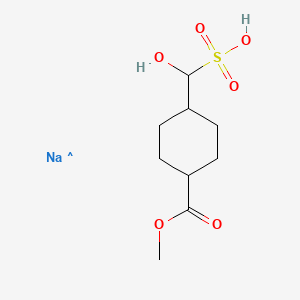
![2,7-Dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12299466.png)
![2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid](/img/structure/B12299473.png)
![3-{5-[4-({1-[4-(6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenyl]piperidin-4-yl}methyl)piperazin-1-yl]-1-oxo-3H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B12299476.png)
